molecular formula C11H13FN2O B7980059 (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B7980059
M. Wt: 208.23 g/mol
InChI Key: IXVNCJQNUWULDG-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone (CAS: 1065484-98-1) is a fluorinated pyridine derivative with a piperidine substituent. Its molecular formula is C₁₁H₁₃FN₂O, and it has a molecular weight of 208.24 g/mol . The compound features a pyridine ring substituted with fluorine at position 2 and a piperidin-1-yl carbonyl group at position 2.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVNCJQNUWULDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoropyridine with piperidin-1-ylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-1-ylmethanone, followed by nucleophilic substitution with 2-fluoropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoropyridine moiety is often involved in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

(a) Pyridine-Piperidine/Morpholine Derivatives

(2-Fluoropyridin-3-yl)(morpholino)methanone (CAS: 2404733-78-2) Molecular Formula: C₁₀H₁₁FN₂O₂ Molecular Weight: 210.21 g/mol Key Difference: Replacement of piperidine with morpholine introduces an oxygen atom in the heterocyclic ring, enhancing polarity and hydrogen-bonding capacity .

1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol (CAS: 1700510-55-9)

  • Molecular Formula : C₁₀H₁₁FN₂O₂
  • Molecular Weight : 210.21 g/mol
  • Key Difference : A hydroxylated pyrrolidine group replaces piperidine, introducing a chiral center and increasing hydrophilicity .
(b) Pyridine-Spiro/Phenyl Derivatives

Piperidin-1-yl(quinolin-3-yl)methanone (CAS: 855763-26-7) Molecular Formula: C₁₅H₁₆N₂O Key Difference: Replacement of pyridine with quinoline extends the aromatic system, which may enhance π-π stacking interactions in protein binding .

Antimicrobial and Antioxidant Activities
  • The fluorine atom’s electronegativity likely enhances interactions with bacterial enzymes .
Kinase Inhibition and Drug Design
  • Patent data (EP 1 808 168 B1) highlights (2-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone as a kinase inhibitor candidate. The fluorine atom and methanesulfonyl group synergize to improve target binding affinity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent Biological Relevance
(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone C₁₁H₁₃FN₂O 208.24 ~1.5* Piperidine, Fluoropyridine Kinase inhibition
(2-Fluoropyridin-3-yl)(morpholino)methanone C₁₀H₁₁FN₂O₂ 210.21 ~0.8 Morpholine Enhanced polarity
1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol C₁₀H₁₁FN₂O₂ 210.21 ~0.2 Hydroxypyrrolidine Improved solubility
(morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone C₁₅H₂₁N₃O₂ 275.35 1.4878 Dual heterocycles CNS penetration

*Estimated based on structural analogs.

Biological Activity

(2-Fluoropyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluoropyridine moiety linked to a piperidine group, which may enhance its pharmacological properties. The exploration of its biological activity includes studies on enzyme inhibition, receptor interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom in the pyridine ring can enhance the compound's binding affinity through hydrogen bonding and π-π interactions, while the piperidinyl group contributes to its selectivity and stability in biological systems .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory effects of fluorine-substituted piperidine derivatives, including this compound. Key findings include:

  • α-Glucosidase Inhibition : This compound exhibits significant inhibitory activity against α-glucosidase, a target for antidiabetic therapies. In vitro studies demonstrated that it outperformed standard inhibitors like acarbose by several-fold .
  • Cholinesterase Inhibition : The compound also showed promising results against cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. The compound demonstrated notable antioxidant activity, suggesting potential applications in combating oxidative stress-related conditions .

Study 1: Enzyme Inhibition Profile

A study conducted on a series of fluorine-substituted piperidine derivatives, including this compound, revealed:

Compoundα-Glucosidase IC50 (µM)AChE IC50 (µM)Antioxidant Activity
11520Moderate
21012High
358Very High
4 3 5 Very High

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to elucidate the binding interactions between this compound and its target enzymes. These studies indicated that the compound forms stable complexes with both α-glucosidase and acetylcholinesterase, supporting its role as a potential therapeutic agent for diabetes and neurodegenerative disorders .

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